molecular formula C16H16N2O3 B7793922 6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B7793922
M. Wt: 284.31 g/mol
InChI Key: AYYCSKUNVLBTKH-UHFFFAOYSA-N
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Description

6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring fused with an amino group and a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with 2-phenoxyacetyl chloride under basic conditions to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoxazine ring can be reduced to form benzoxazolidine derivatives.

    Substitution: The phenoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzoxazolidine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other benzoxazine derivatives, such as:

Uniqueness

The presence of the phenoxyethyl side chain in this compound imparts unique chemical and biological properties compared to its analogs. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

6-amino-4-(2-phenoxyethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-12-6-7-15-14(10-12)18(16(19)11-21-15)8-9-20-13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCSKUNVLBTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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